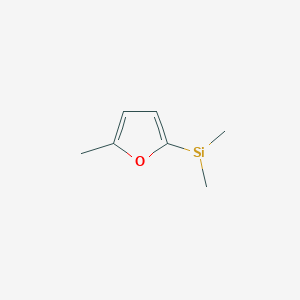
1-(Dibenzylamino)-1-oxopropan-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dibenzylamino)-1-oxopropan-2-yl acetate: is an organic compound that features a dibenzylamino group attached to a propan-2-yl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate typically involves the reaction of dibenzylamine with an appropriate acylating agent. One common method is the acylation of dibenzylamine with propan-2-yl acetate under acidic or basic conditions. The reaction can be catalyzed by various agents, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug discovery.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and other industrial processes.
作用机制
The mechanism of action of 1-(Dibenzylamino)-1-oxopropan-2-yl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins, leading to changes in cellular functions.
相似化合物的比较
Dibenzylamine: A simpler analog with similar reactivity but lacking the acetate group.
1-(Dibenzylamino)-1-methylcyclohexanol: A structurally related compound with a cyclohexanol moiety.
Methyl 2-(dibenzylamino)acetate: Another related compound with a different ester group.
Uniqueness: 1-(Dibenzylamino)-1-oxopropan-2-yl acetate is unique due to its combination of the dibenzylamino group and the acetate moiety. This combination imparts specific reactivity and functional properties that are not present in simpler analogs. The presence of both the amino and ester groups allows for diverse chemical transformations and applications in various fields.
属性
CAS 编号 |
5455-62-9 |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
[1-(dibenzylamino)-1-oxopropan-2-yl] acetate |
InChI |
InChI=1S/C19H21NO3/c1-15(23-16(2)21)19(22)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3 |
InChI 键 |
MPUXLUHLPRCBBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)




![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)



![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)



